molecular formula C12H12N2O2 B13188761 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B13188761
M. Wt: 216.24 g/mol
InChI Key: MTDJBPHHGRVOQL-UHFFFAOYSA-N
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Description

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . The structure of this compound includes a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group.

Preparation Methods

The synthesis of 1,2,4-oxadiazole derivatives, including 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield cyclobutyl-substituted oxadiazoles .

Mechanism of Action

The mechanism of action of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antibacterial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .

Comparison with Similar Compounds

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include 3-cyclobutyl-1,2,4-oxadiazol-5-amine and 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine These compounds share the 1,2,4-oxadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C12H12N2O2/c15-10-6-4-8(5-7-10)11-13-12(16-14-11)9-2-1-3-9/h4-7,9,15H,1-3H2

InChI Key

MTDJBPHHGRVOQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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